molecular formula C22H24N2O4 B092078 Vomicine CAS No. 125-15-5

Vomicine

Cat. No. B092078
CAS RN: 125-15-5
M. Wt: 380.4 g/mol
InChI Key: ZMTYENXGROJCEA-LNKPQSDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vomicine is an alkaloid structurally related to strychnine and brucine, with the molecular formula C22H24O4N2. It shares a close similarity in molecular structure with these compounds, as suggested by various reactions and transformations. However, the precise connection between these alkaloids has not been fully established .

Synthesis Analysis

The synthesis of vomicine has been achieved through two different pathways, each consisting of seven steps. One pathway involves the intermediate 2-Brom-4-nitrostrychnine, while the other uses icajine as a key intermediate. The process includes an intramolecular reaction to generate phenol from 4-diazostrychnine, and the tautomerism of the resulting compounds is pH-dependent .

Molecular Structure Analysis

Vomicine's molecular structure has been partially elucidated through its reactions. Upon oxidation with chromic acid, vomicine yields an acid which, upon heating, loses carbon dioxide to form a base with a distinct composition, melting point, and crystalline form. This base is similar to the product obtained from the oxidation of N-methyl-sec-pseudo-strychnine and H-methyl-sec-pseudobrucine, indicating a close structural relationship .

Chemical Reactions Analysis

The chemical behavior of vomicine is characterized by its ability to undergo oxidation to form a distinct acid. This acid, upon heating, decomposes by losing carbon dioxide to afford a base with specific physical characteristics. The similarity in the behavior of vomicine and related compounds during oxidation suggests a close structural resemblance .

Physical and Chemical Properties Analysis

The physical and chemical properties of vomicine, such as its melting point and crystalline form, have been identified through the study of its oxidation products. The acid derived from vomicine and its subsequent base exhibit unique properties that are consistent with the known data for vomicine derivatives. These properties include the melting point, crystalline structure, and behavior upon heating .

Scientific Research Applications

Molecular Structure and Relations

Vomicine, a congener of strychnine, has been a subject of investigation for its molecular structure and its relation to other alkaloids like strychnine and brucine. Studies have suggested a close similarity in the molecular structure of these alkaloids, with specific focus on their oxidation processes and the resulting compounds (Bailey & Robinson, 1948).

Derivative Compounds and Synthesis

Research has also been conducted on the degradation of vomicine to derive compounds such as vomipyrine. This degradation and synthesis process provided insights into the molecular structure and potential applications of vomicine derivatives (Robinson & Stephen, 1948).

Therapeutic Applications

Vomicine, along with other related compounds like brucine and strychnine, has been explored for its therapeutic applications. Studies have investigated their use in traditional medicine, particularly in the treatment of liver cancer and other ailments. Formulations like transdermal brucine-strychnine transethosome (BS-TE) have been developed for targeted delivery and inhibition of hepatoma cell proliferation (Wang et al., 2021).

Antimalarial and Cytotoxic Properties

Vomicine has been identified for its antimalarial properties, particularly in its derivatives like sungucine. These compounds have shown significant activity against Plasmodium falciparum, especially against chloroquine-resistant strains, and have been studied for their selective antiplasmodial activity (Frédérich et al., 2000).

Identity and Comparative Studies

Further research has aimed to clarify the identity of vomicine in relation to other Strychnos alkaloids like strychnine. This involved comparative studies and analyses to determine the distinct characteristics and potential applications of vomicine (Bisset & Phillipson, 1973).

Pharmacognostical and Pharmacological Research

The pharmacognostical standardization and antidiabetic activity of Strychnos nux-vomica seeds, which contain vomicine, have been a subject of study. This research focused on the extraction methods and the evaluation of the antidiabetic potential of these seeds (Bhati et al., 2012).

Synthetic Methods

There have also been studies on the synthesis of vomicine from strychnine, exploring different synthetic pathways and the resulting molecular structures (Rosenmund et al., 1980).

Safety And Hazards

Vomicine is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,10S,22R,23R,24S)-15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3/t13-,16-,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTYENXGROJCEA-LNKPQSDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=C3C=CC=C6O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154540
Record name Vomicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vomicine

CAS RN

125-15-5
Record name Vomicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vomicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vomicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOMICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9445MB8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vomicine
Reactant of Route 2
Vomicine
Reactant of Route 3
Vomicine
Reactant of Route 4
Vomicine
Reactant of Route 5
Vomicine
Reactant of Route 6
Vomicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.